Technical Whitepaper: Spectroscopic Characterization and Profiling of Aceclofenac Impurity G
Technical Whitepaper: Spectroscopic Characterization and Profiling of Aceclofenac Impurity G
The following is an in-depth technical guide on the spectroscopic analysis of Aceclofenac Impurity G, structured for researchers and analytical scientists.
Executive Summary
In the high-precision landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) development, the rigorous control of Aceclofenac (C16H13Cl2NO4) requires the specific monitoring of its ester-derivative impurities. Aceclofenac Impurity G , chemically known as Acetic Aceclofenac (or the diglycolic ester of diclofenac), represents a critical process-related impurity and degradation product.
This guide provides a definitive spectroscopic profile of Impurity G, distinguishing it from the parent API (Aceclofenac) and its primary metabolite (Diclofenac). By synthesizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) data, we establish a robust self-validating identification protocol essential for compliance with ICH Q3A/B guidelines.
Chemical Profile & Structural Logic
Impurity G arises from the elongation of the glycolic acid side chain. While Aceclofenac is the glycolic acid ester of Diclofenac, Impurity G contains an additional glycolic acid unit, forming a "dimer-like" ester tail.
| Parameter | Specification |
| Common Name | Aceclofenac Impurity G (EP/BP) |
| Synonym | Acetic Aceclofenac |
| IUPAC Name | 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid 2-(carboxymethoxy)-2-oxoethyl ester |
| Molecular Formula | C₁₈H₁₅Cl₂NO₆ |
| Molecular Weight | 412.22 g/mol |
| Structural Motif | Diclofenac Core + Diglycolic Linker |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile |
Structural Visualization
The following diagram illustrates the structural relationship between Diclofenac, Aceclofenac, and Impurity G, highlighting the sequential esterification pathway.
Figure 1: Structural evolution from Diclofenac to Aceclofenac Impurity G, showing the addition of glycolic acid units.
Spectroscopic Analysis
The identification of Impurity G relies on detecting the "extra" methylene group and ester carbonyl which distinguishes it from Aceclofenac.
Mass Spectrometry (LC-MS/HRMS)
Mass spectrometry provides the primary confirmation of molecular weight. The mass shift of +58 Da (C2H2O2) relative to Aceclofenac is the diagnostic signature.
-
Ionization Mode: ESI (Positive/Negative)
-
Parent Ion:
-
[M+H]⁺: 412.22 → 413.2 m/z
-
[M-H]⁻: 412.22 → 411.2 m/z
-
[M+Na]⁺: 412.22 → 435.2 m/z
-
Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), Impurity G sequentially loses glycolic acid units.
| Fragment Ion (m/z) | Proposed Structure | Mechanism |
| 412 | Parent Molecule | Precursor |
| 354 | Aceclofenac-like fragment | Loss of terminal glycolic acid residue (-C₂H₂O₂) |
| 296 | Diclofenac Core | Loss of second glycolic acid unit (Ester cleavage) |
| 278 | Lactam Cyclization | Formation of Indolinone derivative (Characteristic of Diclofenac) |
| 250 | Dichloroaniline | Cleavage of diphenylamine bond |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing Impurity G from Aceclofenac. While Aceclofenac possesses two singlet methylene signals, Impurity G possesses three .
¹H NMR (DMSO-d₆, 400 MHz) - Predicted/Representative Data:
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| NH (Amine) | ~8.5 - 9.0 | Singlet (s) | 1H | Exchangeable D₂O |
| Aromatic Protons | 6.8 - 7.6 | Multiplet (m) | 7H | Identical to Aceclofenac |
| -O-CH₂-COO- (Linker) | 4.90 - 4.95 | Singlet (s) | 2H | Unique to Impurity G (Deshielded by 2 esters) |
| -O-CH₂-COOH (Terminal) | 4.60 - 4.70 | Singlet (s) | 2H | Similar to Aceclofenac tail |
| Ph-CH₂-COO- (Benzylic) | 3.80 - 3.90 | Singlet (s) | 2H | Diclofenac core methylene |
Key Differentiator: In Aceclofenac, you observe two singlets in the aliphatic region (~3.8 ppm and ~4.7 ppm). In Impurity G, the appearance of a third singlet (the linker methylene) around 4.9 ppm confirms the extended chain.
Infrared Spectroscopy (FT-IR)
The IR spectrum of Impurity G is dominated by carbonyl stretching frequencies. The presence of multiple ester environments results in band broadening or splitting in the carbonyl region.
-
3300 - 3400 cm⁻¹: N-H stretch (Secondary amine).
-
2500 - 3000 cm⁻¹: O-H stretch (Carboxylic acid, broad).
-
1730 - 1760 cm⁻¹: C=O stretch (Ester). Impurity G has two ester carbonyls, leading to increased intensity or splitting compared to Aceclofenac.
-
1710 cm⁻¹: C=O stretch (Carboxylic acid).
-
740 - 770 cm⁻¹: C-Cl stretch.
Analytical Methodology (HPLC)
To quantify Impurity G, a stability-indicating HPLC method is required.[1] Standard C18 columns are sufficient, but gradient elution is necessary to separate the more lipophilic Impurity G from Aceclofenac.
Recommended Protocol:
-
Column: C18 (250 x 4.6 mm, 5 µm) or equivalent (e.g., Hypersil BDS).
-
Mobile Phase A: 0.1% Orthophosphoric acid or Phosphate Buffer pH 3.0.
-
Mobile Phase B: Acetonitrile / Methanol (70:30).
-
Gradient:
-
0-5 min: 40% B (Isocratic)
-
5-25 min: 40% → 80% B (Linear Gradient)
-
25-30 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 275 nm (Isosbestic point for Diclofenac derivatives).
-
Retention Logic:
-
Diclofenac (Impurity A): ~12 min
-
Aceclofenac (API): ~15 min
-
Impurity G: ~18-20 min (Elutes after Aceclofenac due to increased lipophilicity of the extended ester chain).
-
Formation & Control Strategy
Understanding the origin of Impurity G is vital for process control.
Mechanism
Impurity G is primarily a synthesis byproduct . It forms during the condensation of Diclofenac with chloroacetic acid/glycolic acid derivatives if:
-
Diglycolic acid impurities are present in the reagents.
-
Over-acylation occurs where Aceclofenac reacts with an excess of the alkylating agent.
It is generally not a primary degradation product (unlike Diclofenac, which forms via hydrolysis), but it can transesterify under specific stress conditions.
Control Diagram
The following workflow outlines the critical control points (CCPs) to minimize Impurity G.
Figure 2: Critical Control Points for minimizing the formation of Impurity G during Aceclofenac synthesis.
Conclusion
Aceclofenac Impurity G (Acetic Aceclofenac) is a structurally significant impurity characterized by an extended glycolic ester chain. Its identification is robustly achieved via ¹H NMR (observation of three methylene singlets) and LC-MS (m/z 413). Strict control of raw material purity (specifically the alkylating agents) is the most effective strategy for limiting this impurity in the final API.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Aceclofenac Monograph 1281. European Directorate for the Quality of Medicines (EDQM). Link
-
SynZeal Research . Aceclofenac EP Impurity G Reference Standard Data. SynZeal. Link[4][5][6][7]
-
LGC Standards . Aceclofenac Impurity G (Acetic Aceclofenac) Certificate of Analysis. LGC Standards. Link[7]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71312754 (Acetic Aceclofenac). PubChem.[4] Link
-
Guduru, S., et al. (2019).[1] Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. Asian Journal of Chemistry. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Acetic Aceclofenac | C18H15Cl2NO6 | CID 71312754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aceclofenac EP Impurity G | 1215709-75-3 | SynZeal [synzeal.com]
- 6. Acetic Aceclofenac | 1215709-75-3 [chemicalbook.com]
- 7. Aceclofenac EP Impurity G | LGC Standards [lgcstandards.com]
